molecular formula C13H14ClN3O2 B2499620 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride CAS No. 2044702-29-4

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B2499620
CAS No.: 2044702-29-4
M. Wt: 279.72
InChI Key: YGFVUABWQMQJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Ypsilantis et al. (2023) focused on the synthesis of novel unnatural amino acids, including derivatives similar to 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride. These compounds were used to form mononuclear heteroleptic ruthenium complexes, which were then characterized for their photophysical properties. This research demonstrates the application of such compounds in the development of materials with potential optical applications (Ypsilantis et al., 2023).

Supramolecular Chemistry

  • In a different study, Sun et al. (2011) explored the use of a similar compound in the formation of an ultrasonic reaction of Ag(2)O with 4,4'-bipyridine and amino acid derivatives, leading to an unexpected Ag(I) supramolecular framework. This work highlights the compound's role in capturing and activating aerial CO2, showcasing its utility in environmental chemistry and potential applications in carbon capture technologies (Sun et al., 2011).

Photophysical Studies

  • The photophysical properties of complexes derived from similar compounds have been extensively studied, as reported by Kishikawa et al. (2008). Their work focused on the fixation of multilayered structures of liquid-crystalline 2:1 complexes of benzoic acid derivatives and dipyridyl compounds. Such research is critical for the development of new materials for electronic and photonic devices, indicating the compound's relevance in materials science (Kishikawa et al., 2008).

Dye-Sensitized Solar Cells

  • The compound and its derivatives have found applications in the field of renewable energy, as illustrated by Klein et al. (2004). Their work involved synthesizing amphiphilic ligands based on 2,2'-bipyridine and evaluating their performance as charge-transfer photosensitizers in nanocrystalline TiO2-based solar cells. This research contributes to the advancement of dye-sensitized solar cells, a promising area of sustainable energy production (Klein et al., 2004).

Chemical Sensing and Binding

  • Research by Saladini et al. (2002) on the binding ability of sialic acid towards biological and toxic metal ions, using 2,2'-bipyridine as a co-ligand, reveals the compound's potential in developing chemical sensors and in the study of metal ion interactions in biological systems. This is crucial for environmental monitoring and the development of therapeutic agents (Saladini et al., 2002).

Mechanism of Action

Safety and Hazards

While specific safety data for this compound is not available, handling guidelines for similar compounds suggest that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

Bipyridine derivatives have been widely studied for their potential applications in areas such as catalysis, materials science, and medicinal chemistry . The introduction of an amino acid moiety could open up new possibilities for bioconjugation, potentially expanding the range of applications for this compound.

Properties

IUPAC Name

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVUABWQMQJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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